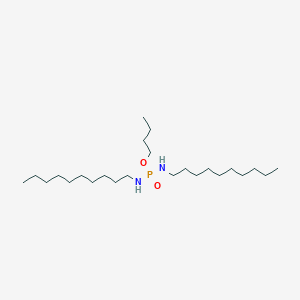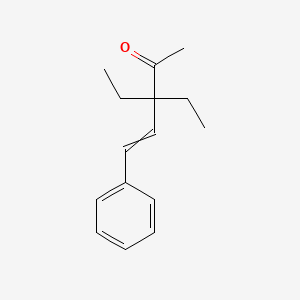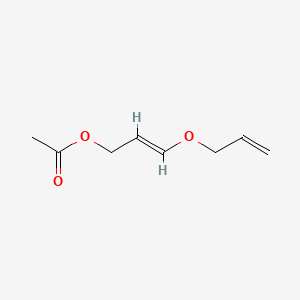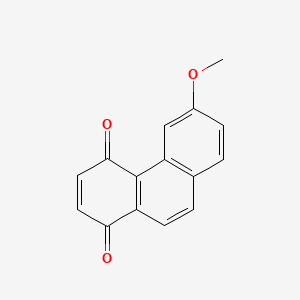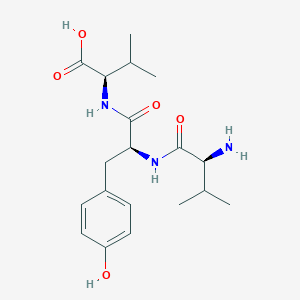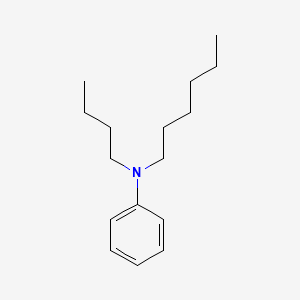
N-Butyl-N-hexylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N-hexylaniline is an organic compound with the molecular formula C16H27N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by butyl and hexyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Butyl-N-hexylaniline can be synthesized through a multi-step process involving the alkylation of aniline. The general synthetic route includes:
Alkylation of Aniline: Aniline is first reacted with butyl bromide in the presence of a base such as sodium hydroxide to form N-butylaniline.
Further Alkylation: N-butylaniline is then reacted with hexyl bromide under similar conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-N-hexylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it back to aniline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated, nitrated, and sulfonated products.
Applications De Recherche Scientifique
N-Butyl-N-hexylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying the behavior of alkylated anilines in biological systems.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-Butyl-N-hexylaniline involves its interaction with molecular targets such as enzymes and receptors. The alkyl groups on the nitrogen atom can influence its binding affinity and specificity. The pathways involved may include:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes by binding to their active sites.
Receptor Modulation: It may modulate receptor activity by interacting with receptor binding sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Butylaniline: Similar structure but lacks the hexyl group.
N-Hexylaniline: Similar structure but lacks the butyl group.
N,N-Dibutylaniline: Contains two butyl groups instead of butyl and hexyl.
Uniqueness
N-Butyl-N-hexylaniline is unique due to the presence of both butyl and hexyl groups, which can influence its chemical reactivity and interaction with biological targets. This dual substitution can lead to distinct physical and chemical properties compared to its analogs.
Propriétés
Numéro CAS |
65133-65-5 |
|---|---|
Formule moléculaire |
C16H27N |
Poids moléculaire |
233.39 g/mol |
Nom IUPAC |
N-butyl-N-hexylaniline |
InChI |
InChI=1S/C16H27N/c1-3-5-7-11-15-17(14-6-4-2)16-12-9-8-10-13-16/h8-10,12-13H,3-7,11,14-15H2,1-2H3 |
Clé InChI |
JCBBNZKAMMOLSV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CCCC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester](/img/structure/B14497177.png)
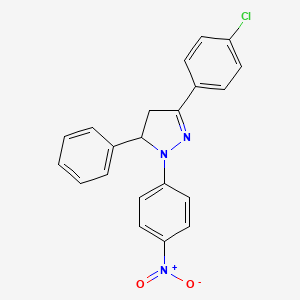
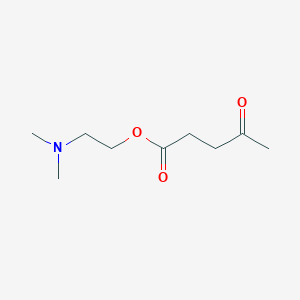
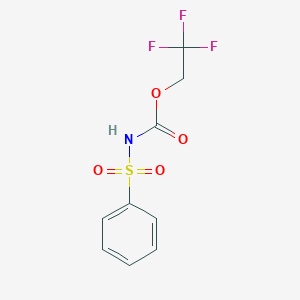
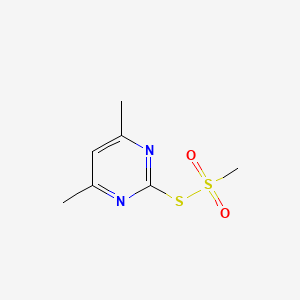
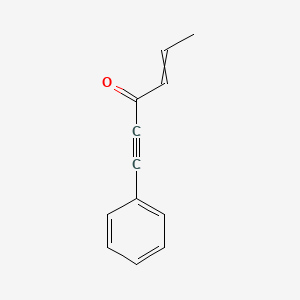
![3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14497213.png)
![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
